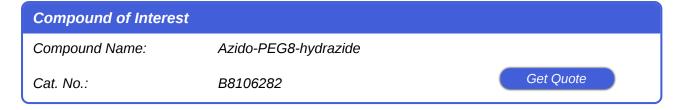


An In-depth Technical Guide to Azido-PEG8hydrazide: Synthesis, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG8-hydrazide is a heterobifunctional linker molecule that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.[1] Its structure, featuring a terminal azide group, an eight-unit polyethylene glycol (PEG) spacer, and a hydrazide moiety, provides a versatile platform for the precise and sequential conjugation of different molecules. This guide offers a comprehensive overview of the synthesis, functional groups, and diverse applications of **Azido-PEG8-hydrazide**, complete with detailed experimental protocols and quantitative data to support researchers in their work.

The azide (-N₃) and hydrazide (-NHNH₂) functional groups are central to the utility of this linker. The azide group is a key component in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] This allows for the stable ligation of **Azido-PEG8-hydrazide** to molecules containing alkyne groups. Concurrently, the hydrazide group can react specifically with carbonyl-containing molecules like aldehydes and ketones to form hydrazone linkages, which are frequently utilized in drug delivery systems.[2] The PEG8 spacer enhances the water solubility and biocompatibility of the resulting conjugates.[3]

Core Properties and Quantitative Data



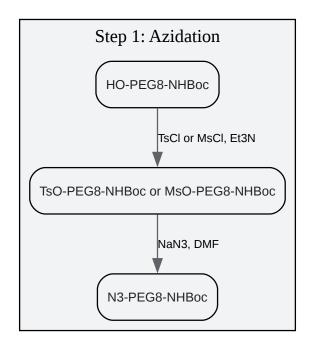
Azido-PEG8-hydrazide is a well-defined, monodisperse compound, which is critical for reproducible bioconjugation. The key quantitative data for this molecule are summarized in the table below.

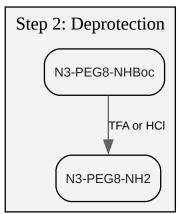
Property	Value	Source(s)
Molecular Weight	481.54 g/mol (as free base)	[2]
481.6 g/mol (as HCl salt)		
Purity	_ ≥95% to 98%	
Molecular Formula	C19H39N5O9 (as HCl salt)	-
Spacer Arm Length	26 atoms, ~29.7 Å	-
Solubility	Soluble in water, DMSO, DCM, DMF	-
Storage Temperature	-20°C	-

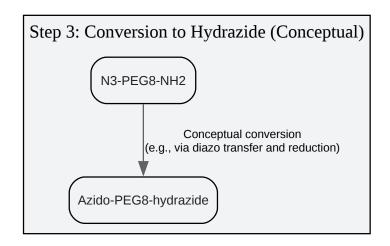
Synthesis of Azido-PEG8-hydrazide

Proposed Synthetic Pathway









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Caption: Proposed synthetic pathway for Azido-PEG8-hydrazide.



Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Azido-PEG8-NHBoc

- Mesylation/Tosylation: Dissolve HO-PEG8-NHBoc (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine (Et₃N, 1.5 equivalents). Slowly add a solution of methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) (1.2 equivalents) in DCM. Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
- Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated or tosylated intermediate.
- Azidation: Dissolve the crude intermediate in dimethylformamide (DMF). Add sodium azide (NaN₃, 5 equivalents) and heat the mixture to 65-80°C overnight.
- Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate.
 Dissolve the residue in water and extract with DCM. The combined organic layers are dried and concentrated. The crude product can be purified by column chromatography to yield Azido-PEG8-NHBoc.

Step 2: Synthesis of Azido-PEG8-amine

- Boc Deprotection: Dissolve Azido-PEG8-NHBoc in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) and stir at room temperature for 1-2 hours.
- Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting crude Azido-PEG8-amine can be used in the next step after ensuring the removal of acid.

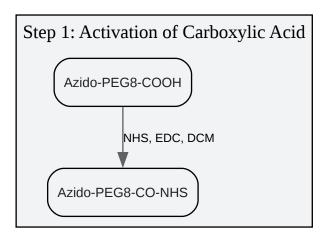
Step 3: Conversion of Amine to Hydrazide

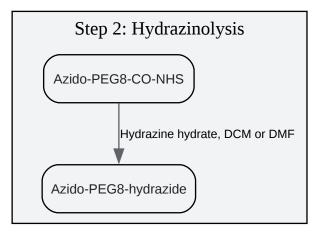
The direct conversion of a primary amine to a hydrazide is a complex transformation. A more common and practical approach to synthesize **Azido-PEG8-hydrazide** would be to start from a precursor with a carboxylic acid or ester group, such as Azido-PEG8-acid.

Alternative and More Practical Synthesis from Azido-PEG8-acid:



A more feasible synthesis would start with commercially available Azido-PEG8-acid.





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Caption: Practical synthesis route from Azido-PEG8-acid.

Detailed Experimental Protocol (from Azido-PEG8-acid)

- Activation of Carboxylic Acid: Dissolve Azido-PEG8-acid (1 equivalent) in anhydrous DCM.
 Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the reaction mixture at room temperature overnight.
- Hydrazinolysis: Cool the reaction mixture to 0°C and add hydrazine hydrate (2-5 equivalents)
 dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.



 Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Azido-PEG8-hydrazide can be purified by column chromatography.

Functional Groups and Their Reactions

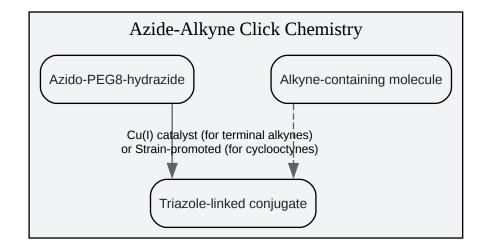
Azido-PEG8-hydrazide possesses two key functional groups that can be reacted orthogonally.

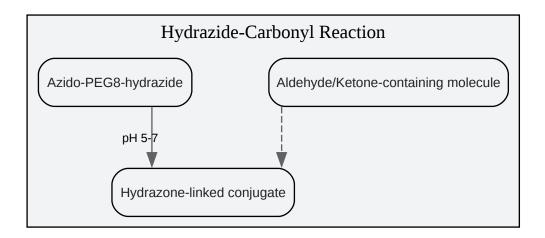
The Azide Group: Click Chemistry

The azide group is primarily used in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

- CuAAC: Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.
- SPAAC: Reacts with strained cyclooctynes (e.g., DBCO, BCN) without the need for a copper catalyst, which is advantageous for applications in living systems where copper can be toxic.







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